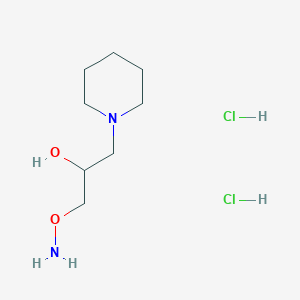

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Description

Properties

IUPAC Name |

1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAWFYSXHFZMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride typically involves the reaction of piperidine with an appropriate aminooxy compound under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield amine derivatives.

Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biochemical pathways, making it a valuable tool in the study of metabolic processes and disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

1-Aminooxy-3-piperidin-1-ylpropan-2-ol: The base compound without the dihydrochloride salt.

3-Aminooxy-1-piperidinylpropan-2-ol: A structural isomer with different functional group positioning.

1-Aminooxy-3-morpholin-1-ylpropan-2-ol: A similar compound with a morpholine ring instead of piperidine.

Uniqueness

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Overview

1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride, with the chemical formula CHClNO and CAS number 67435-43-2, is a compound recognized for its diverse applications in medicinal chemistry and biochemical research. This compound serves as a versatile intermediate in organic synthesis and has been investigated for its biological activities, particularly in enzyme inhibition and protein modification.

The synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride typically involves the reaction of piperidine with an aminooxy compound under controlled conditions, often utilizing solvents such as ethanol or methanol. Hydrochloric acid is added to form the dihydrochloride salt, enhancing its solubility and stability. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying the enzyme's structure, disrupting biochemical pathways that are critical for various metabolic processes. This mechanism makes it a valuable tool in studying metabolic diseases and other biological phenomena.

Enzyme Inhibition

Research indicates that 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride exhibits significant enzyme inhibitory effects. For example:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has been shown to inhibit NOS activity, which is crucial for regulating vascular tone and neurotransmission. This inhibition can have implications for conditions like hypertension and neurodegenerative diseases.

- Impact on Cyclic Nucleotide Phosphodiesterases (PDEs) : Studies suggest that this compound may modulate PDE activity, influencing intracellular signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride. It has demonstrated activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Study 1: Enzyme Inhibition in Cancer Research

A study investigated the effects of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride on cancer cell lines. The results showed that the compound significantly inhibited cell proliferation by targeting specific metabolic pathways involved in tumor growth. The study concluded that this compound could serve as a lead molecule for developing novel anticancer therapies .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. It was found to reduce inflammatory markers and improve neuronal survival rates, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-Aminooxy-3-piperidin-1-ylpropan-2-ol | Dihydrochloride salt | Enzyme inhibition, antimicrobial properties |

| 3-Aminooxy-1-piperidinylpropan-2-ol | Structural isomer | Varying enzyme inhibition profiles |

| 1-Aminooxy-3-morpholin-1-ylpropan-2-ol | Morpholine derivative | Differing pharmacological effects |

Q & A

Q. What are the recommended synthetic routes for 1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including:

- Aminooxy group introduction : Reacting hydroxylamine derivatives with appropriate intermediates under controlled pH (e.g., sodium hydroxide for acid neutralization) .

- Piperidine coupling : Using nucleophilic substitution or reductive amination to attach the piperidine moiety .

- Hydrochloride salt formation : Treating the free base with HCl gas or aqueous HCl to enhance solubility and stability .

Purity optimization : Employ column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC with UV detection at 254 nm .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride form:

- Enhances solubility : Increases polarity, making it suitable for aqueous buffers (e.g., PBS or cell culture media) .

- Improves stability : Reduces hygroscopicity and degradation under ambient conditions compared to the free base .

- Facilitates crystallization : Simplifies storage and handling in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?

Contradictions may arise from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize protocols using validated buffers (e.g., Tris-HCl at pH 7.4) .

- Enzyme source : Differences in isoform expression (e.g., human vs. murine carboxypeptidase B) require confirmation via Western blot or activity assays .

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition type. Use fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) for real-time monitoring .

Q. What advanced techniques are recommended for studying its interaction with biomolecules?

- NMR spectroscopy : Assign peaks for the aminooxy and piperidine protons (¹H NMR in D₂O, 600 MHz) to track conformational changes upon binding .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure binding affinity (KD) and kinetics (kon/koff) .

- Molecular Dynamics (MD) simulations : Model interactions with membrane receptors (e.g., GPCRs) using software like GROMACS, focusing on hydrogen bonding and hydrophobic contacts .

Q. How can researchers address instability during long-term storage?

- Lyophilization : Freeze-dry the compound in aliquots under inert gas (argon) to prevent oxidation .

- Additive screening : Include stabilizers like trehalose (5% w/v) or EDTA (1 mM) in aqueous formulations .

- Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed aminooxy groups) .

Methodological Recommendations

- Controlled atmosphere handling : Use gloveboxes for moisture-sensitive steps (e.g., HCl salt formation) .

- In silico validation : Predict ADMET properties using SwissADME or ADMETLab to guide experimental design .

- Cross-disciplinary collaboration : Integrate synthetic chemistry with enzymology to optimize structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.